4-(戊酰氨基)苯甲酰胺

描述

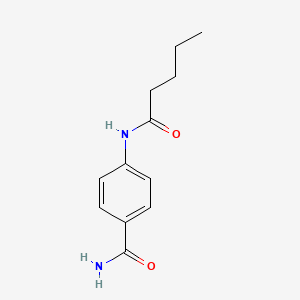

4-(Pentanoylamino)benzamide is a chemical compound with potential interest in various fields of chemistry and materials science. The compound is structurally characterized by a benzamide moiety linked to a pentanoylamino group, indicating a combination of aromatic and aliphatic characteristics which could influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of compounds related to 4-(pentanoylamino)benzamide often involves catalyzed polymerization or cyclotrimerization reactions, as seen in the synthesis of polyenes and trisubstituted benzene derivatives through vanadium-catalyzed processes (Rodríguez et al., 1997).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction methods are commonly used to elucidate the structures of complex organic compounds, providing insights into their molecular configurations and potential reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

4-(Pentanoylamino)benzamide derivatives participate in a variety of chemical reactions, including cyclization, polymerization, and substitution reactions. These reactions are often influenced by the presence of catalytic agents and specific reaction conditions, leading to the formation of diverse products with unique properties (Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of 4-(pentanoylamino)benzamide derivatives, such as solubility, melting point, and thermal stability, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in materials science and engineering (Lozano et al., 1995).

Chemical Properties Analysis

The chemical properties of 4-(pentanoylamino)benzamide, including reactivity, acidity/basicity, and potential for forming derivatives, are influenced by the functional groups present in the molecule. These properties are critical for the compound's applications in organic synthesis, pharmaceuticals, and materials science (Sugimoto et al., 1990).

科学研究应用

抗惊厥应用

4-(戊酰氨基)苯甲酰胺及其类似物因其抗惊厥特性而被广泛研究。例如,N-(取代)-4-氨基苯甲酰胺是一系列包含多种抗惊厥药的物质,其中效力最强的之一是 Ameltolide®,4-氨基-N-(2,6-二甲苯基)苯甲酰胺 (LY201116)。该药物的代谢失活导致 4-(乙酰氨基)-N-(2,6-二甲苯基)苯甲酰胺。为了限制这种代谢失活,人们合成了一些新的类似物,并对它们对大鼠戊四氮引起惊厥的有效性进行了评估 (Afolabi & Okolie, 2013)。

胃肠道动力性的血清素受体激动剂

一些 4-氨基苯甲酰胺衍生物,例如 4-氨基-5-氯-2-甲氧基-N-(哌啶-4-基甲基)苯甲酰胺,已被合成并作为血清素 4 (5-HT(4)) 受体激动剂进行评估。已知这些化合物对胃肠道动力性具有良好的药理学特性,尽管已注意到由于肠道吸收率低而导致的口服生物利用度挑战 (Sonda et al., 2003)。

抗乙酰胆碱酯酶活性

1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物已被合成并对其抗乙酰胆碱酯酶 (anti-AChE) 活性进行了评估。这些研究表明,苯甲酰胺结构的某些修饰,例如引入庞大的部分或烷基,可以显著增强抗乙酰胆碱酯酶活性。这项研究表明在开发抗痴呆剂方面具有潜在应用 (Sugimoto et al., 1990)。

癌症治疗中的组蛋白脱乙酰酶抑制

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺和类似化合物已被发现是小分子组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物显示出显着的抗肿瘤活性,诱导癌细胞中的组蛋白乙酰化、细胞周期停滞和细胞凋亡。其中一些化合物正在临床试验中作为潜在的抗癌药物进行探索 (Zhou et al., 2008)。

抗菌和抗真菌活性

2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物已被合成,并显示出抗菌和抗真菌活性。这些化合物已对其抑制细菌和真菌生长的潜力进行了评估,表明在开发新的抗菌剂方面有应用 (Ighilahriz-Boubchir et al., 2017)。

新型聚合物的开发

聚(N-氟烷基苯甲酰胺)是一种分子量和多分散指数可控的聚合物,已使用 4-(N-1,1,1,2,2,3,3,4,4,5,5,6,6-十三氟辛基氨基)苯甲酰苯并噁唑啉-2-硫酮合成。该聚合物已显示出在材料科学中应用的潜力,特别是由于其高热稳定性和疏水性 (Ohshimizu et al., 2007)。

抗精神病活性

取代的苯甲酰胺,例如 (4-(4-(1,2-苯并异噻唑-3-基)-1-哌嗪基)丁基)苯甲酰胺衍生物,已被研究其作为非典型抗精神病药的潜力。这些化合物显示出有希望的体外和体内活性,表明在精神疾病治疗中具有潜在应用 (Norman et al., 1996)。

作用机制

Target of Action

Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14p

Mode of Action

Benzamide derivatives have been shown to inhibit the function of Sec14p, a lipid-transfer protein This inhibition disrupts the normal function of the protein, leading to antifungal effects

Biochemical Pathways

The inhibition of lipid-transfer proteins like sec14p can disrupt lipid metabolism and transport, affecting various cellular processes

Pharmacokinetics

Information on the pharmacokinetics of 4-(pentanoylamino)benzamide is currently unavailable. It was well absorbed from the gastrointestinal tract following oral administration, with the majority being excreted during the first 24 hours . While this provides some insight, the ADME properties of 4-(pentanoylamino)benzamide may differ and need to be investigated.

Result of Action

Given the potential target of Sec14p, it could disrupt lipid metabolism and transport, leading to cellular dysfunction . .

安全和危害

未来方向

Benzamides, including “4-(pentanoylamino)benzamide”, have been widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

属性

IUPAC Name |

4-(pentanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h5-8H,2-4H2,1H3,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSKQDEQIPQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4779895.png)

![6-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779902.png)

![N-cyclopentyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4779903.png)

![methyl 7-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779906.png)

![4-{[3-(2-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4779922.png)

![2-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4779930.png)

![3-benzyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4779935.png)

![{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4779943.png)

![1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)

![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)

![4-(3-chlorophenyl)-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4779981.png)

![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4779983.png)

![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)